

Spectroscopic Data of 2-Ethoxy-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-8-methylquinoline**

Cat. No.: **B581661**

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Ethoxy-8-methylquinoline** could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on data from closely related and structurally analogous compounds to predict the expected spectroscopic properties of **2-Ethoxy-8-methylquinoline**. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many biologically active compounds and pharmaceuticals. The addition of an ethoxy group at the 2-position and a methyl group at the 8-position is expected to influence its physicochemical and spectroscopic properties. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethoxy-8-methylquinoline**, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethoxy-8-methylquinoline**. These predictions are derived from the analysis of spectroscopic data for 8-methylquinoline and 2-ethoxyquinoline, and general principles of substituent effects on spectroscopic measurements.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Predicted J-couplings (Hz)
~8.00	d	1H	H-4	J = 8.5
~7.85	d	1H	H-5	J = 8.0
~7.40	t	1H	H-6	J = 7.5
~7.30	d	1H	H-7	J = 7.0
~6.80	d	1H	H-3	J = 8.5
~4.50	q	2H	-O-CH ₂ -CH ₃	J = 7.0
~2.75	s	3H	8-CH ₃	
~1.45	t	3H	-O-CH ₂ -CH ₃	J = 7.0

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~162.0	C-2
~145.0	C-8a
~138.0	C-4
~135.0	C-8
~129.0	C-6
~127.0	C-5
~125.0	C-4a
~124.0	C-7
~115.0	C-3
~61.0	-O-CH ₂ -CH ₃
~18.0	8-CH ₃
~14.5	-O-CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2980, ~2930	Medium	C-H stretch (aliphatic)
~1610, ~1580, ~1500	Strong	C=C and C=N stretching (quinoline ring)
~1240	Strong	C-O stretch (aryl ether)
~830, ~780	Strong	C-H out-of-plane bending (aromatic)

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
187	100	[M] ⁺
172	80	[M - CH ₃] ⁺
158	60	[M - C ₂ H ₅] ⁺
144	40	[M - C ₂ H ₅ O] ⁺
129	30	[Quinoline] ⁺ fragment

Experimental Protocols

While specific experimental protocols for **2-Ethoxy-8-methylquinoline** are not available, the following are general methodologies for the spectroscopic characterization of quinoline derivatives.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the **2-Ethoxy-8-methylquinoline** sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the neat **2-Ethoxy-8-methylquinoline** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

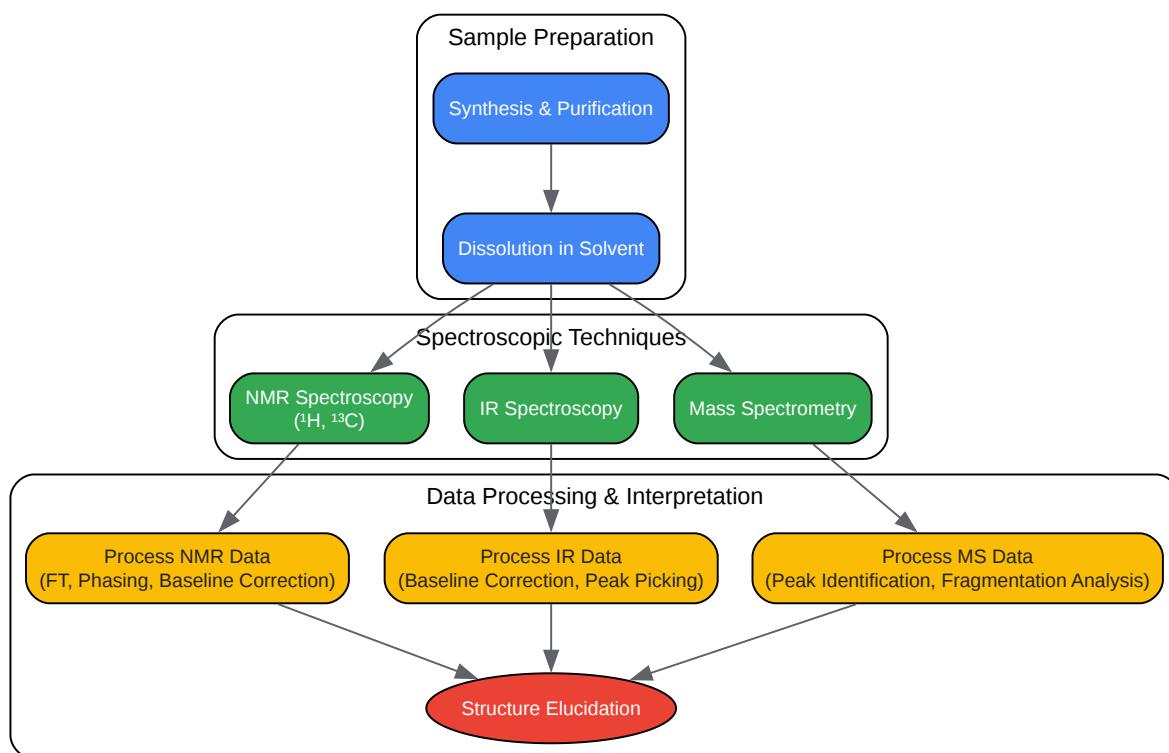
Data Acquisition:

- Instrument: FT-IR Spectrometer with an ATR accessory
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32

Mass Spectrometry (MS)

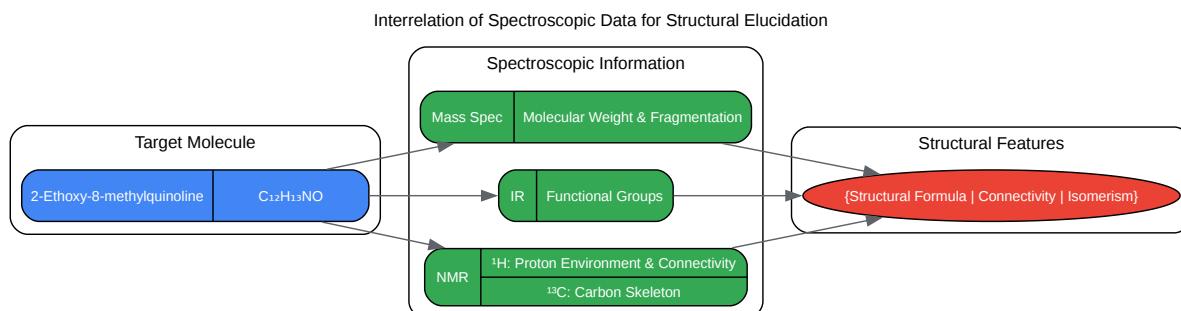
Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the **2-Ethoxy-8-methylquinoline** sample in a volatile solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.


Data Acquisition:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40 - 500
- Scan Speed: 1 scan/second

Visualizations


General Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis of an Organic Compound

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: A diagram showing how different spectroscopic techniques provide complementary information for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Ethoxy-8-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581661#spectroscopic-data-nmr-ir-ms-of-2-ethoxy-8-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com